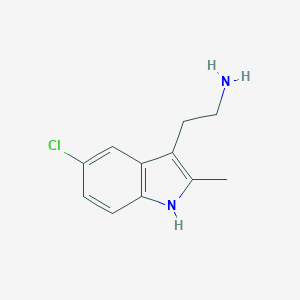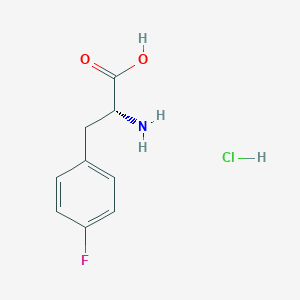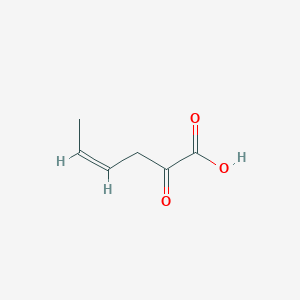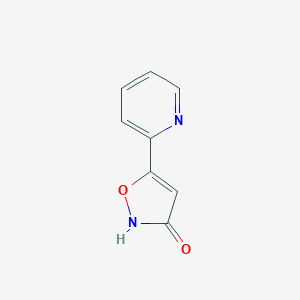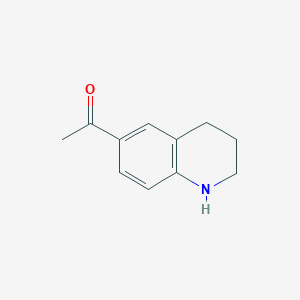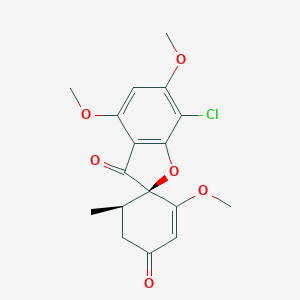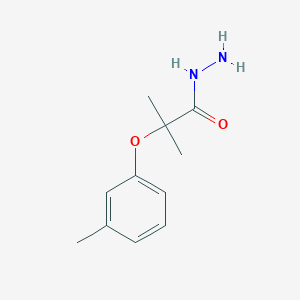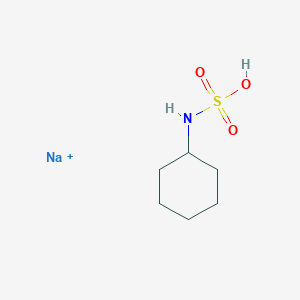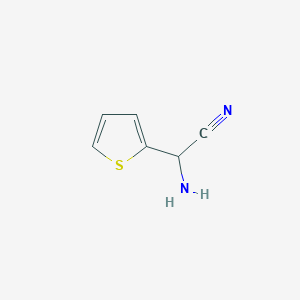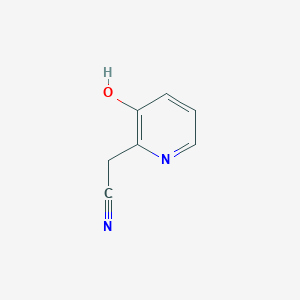
2-(3-Hydroxypyridin-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxypyridin-2-yl)acetonitrile, commonly known as HPAN, is an organic compound with the chemical formula C7H6N2O. It is a pyridine derivative and has been the subject of much scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of HPAN is not yet fully understood. However, it is believed to work by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines, thus reducing oxidative stress and inflammation in the body.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that HPAN has a number of biochemical and physiological effects on the body. It has been found to reduce oxidative stress and inflammation, protect against DNA damage, and enhance the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HPAN in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, its solubility in water is limited, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on HPAN. Some possible areas of focus include its potential use as a treatment for diseases such as cancer and Alzheimer's disease, as well as its potential as an antioxidant and anti-inflammatory agent in the food and cosmetics industries. Further research is needed to fully understand the mechanism of action of HPAN and its potential applications in various fields.
Métodos De Síntesis
The synthesis of HPAN involves the reaction of 2,3-pyridinedicarboxylic acid with hydroxylamine hydrochloride and sodium cyanide. The reaction takes place in the presence of a catalyst, such as copper(II) sulfate pentahydrate, and yields HPAN as the final product.
Aplicaciones Científicas De Investigación
HPAN has been extensively studied for its potential applications in various fields. It has been found to have antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
112372-20-0 |
|---|---|
Nombre del producto |
2-(3-Hydroxypyridin-2-yl)acetonitrile |
Fórmula molecular |
C7H6N2O |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
2-(3-hydroxypyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H6N2O/c8-4-3-6-7(10)2-1-5-9-6/h1-2,5,10H,3H2 |
Clave InChI |
KXCLEESYGWKEHV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)CC#N)O |
SMILES canónico |
C1=CC(=C(N=C1)CC#N)O |
Sinónimos |
2-Pyridineacetonitrile,3-hydroxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




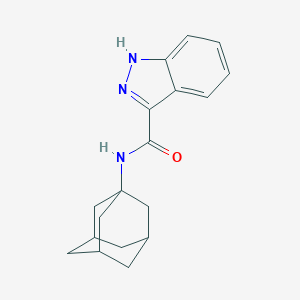

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)
